AChE Inhibitory Potency: N-Desmethylgalantamine (IC50 0.23 µM) vs. Galantamine (IC50 0.50 µM)
N-Desmethylgalantamine exhibits acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.23 µM (230 nM) [1]. This represents an approximately 2.2-fold increase in potency compared to the parent compound galantamine, which has a reported IC50 of 0.50 µM (500 nM) under comparable conditions . Notably, a separate study using electric eel AChE reported a higher IC50 of 2.76 µM for N-Desmethylgalantamine, indicating potential species- or assay-dependent variability . However, the direct comparison in the same human AChE assay system confirms that the N-demethylated metabolite retains potent inhibitory activity and is quantitatively more effective than galantamine.
| Evidence Dimension | In vitro AChE inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.23 µM (230 nM) |
| Comparator Or Baseline | Galantamine: IC50 = 0.50 µM (500 nM) |
| Quantified Difference | Approximately 2.2-fold lower IC50 (higher potency) for N-Desmethylgalantamine |
| Conditions | Human recombinant AChE; in vitro enzymatic assay (Bertin Bioreagent/Cayman Chemical protocol) [1]; parallel assay conditions for galantamine |
Why This Matters
This quantifiable potency difference is critical for researchers designing dose-response studies, interpreting structure-activity relationships, or selecting the appropriate compound for in vitro models of cholinergic dysfunction.
- [1] Bertin Bioreagent. N-desmethyl Galantamine (CAT N°: 35074) Technical Datasheet. Accessed 2026. Citing: Cayman Chemical Item No. 17559. View Source
